6-Propan-2-ylsulfonyl-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Propan-2-ylsulfonyl-1H-quinolin-4-one, also known as PSQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PSQ belongs to the class of quinolone derivatives and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Corrosion Inhibition
Experimental and computational studies have demonstrated the efficacy of quinoline derivatives as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit mixed-type inhibitive action by forming a protective film on the metal surface, effectively reducing corrosion rates. Adsorption of these molecules follows the Langmuir isotherm, indicating a chemisorption mechanism. Quantum chemical calculations further support their high corrosion inhibition efficiency due to their electron-donating tendencies and protonation behavior in acidic conditions (Olasunkanmi & Ebenso, 2019).
Antimicrobial Activities
Quinolin-4-one derivatives have been synthesized and evaluated for their antimicrobial activities against various strains of microorganisms. Novel compounds, particularly those with sulfonyl and phenylamino groups, showed higher antimicrobial activity compared to their metal complexes, indicating potential as lead compounds for antimicrobial drug development (Patel, Patel, & Patel, 2011).
Antitumor Properties
Heteroaromatic quinols have been identified as potent anticancer agents, exhibiting significant in vitro antiproliferative activity against various carcinoma cell lines and in vivo antitumor activity. Their mechanism of action includes apoptosis induction, cell cycle arrest, and interaction with cellular proteins such as beta-tubulin, heat shock protein 60, and peroxiredoxin 1. These findings highlight the importance of quinols in developing new anticancer therapies (Chew et al., 2006).
Synthetic Applications
Quinoline derivatives have been utilized in various synthetic applications, including the development of novel [4 + 2]-annulation methods to access 4-quinolones with organosulfur compounds and the synthesis of highly functionalized isoindoloquinolin-ones. These synthetic methodologies offer efficient routes to structurally diverse and biologically active compounds, showcasing the versatility of quinoline derivatives in organic synthesis (Chen et al., 2020).
properties
IUPAC Name |
6-propan-2-ylsulfonyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-8(2)17(15,16)9-3-4-11-10(7-9)12(14)5-6-13-11/h3-8H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBGYLXNKWMVPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC2=C(C=C1)NC=CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.